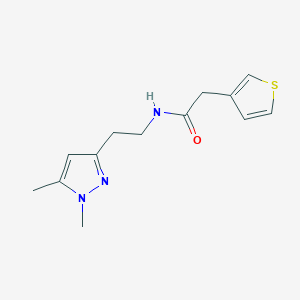
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(thiophen-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(thiophen-3-yl)acetamide, also known as DETA/NO, is a nitric oxide donor compound that has been extensively studied for its biochemical and physiological effects. Nitric oxide (NO) is an important signaling molecule in the body that plays a role in various physiological processes, including blood pressure regulation, neurotransmission, and immune function. DETA/NO has been shown to be a potent and selective NO donor, making it a valuable tool for studying the effects of NO in biological systems.
作用機序
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(thiophen-3-yl)acetamide/NO releases NO through a process called nitrosation, which involves the transfer of a nitroso group (NO+) from this compound/NO to a target molecule. The NO+ group can react with various biomolecules, including proteins, lipids, and DNA, to produce various effects. The exact mechanism of action of this compound/NO depends on the target molecule and the specific reaction that occurs.
Biochemical and Physiological Effects:
This compound/NO has been shown to have a variety of biochemical and physiological effects. It has been shown to increase blood flow, reduce inflammation, and modulate immune function. This compound/NO has also been shown to have neuroprotective effects and to enhance neuronal signaling. Additionally, this compound/NO has been shown to have anti-cancer properties, although the exact mechanism of action is not yet fully understood.
実験室実験の利点と制限
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(thiophen-3-yl)acetamide/NO is a valuable tool for studying the effects of NO in biological systems. Its ability to release NO in a controlled and selective manner allows researchers to investigate the effects of NO on specific biomolecules and physiological processes. However, this compound/NO has some limitations, including its instability in aqueous solutions and its potential to produce other nitrogen oxide species, such as N2O and NO2.
将来の方向性
There are many potential future directions for research on N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(thiophen-3-yl)acetamide/NO. One area of interest is the development of new NO donor compounds that are more stable and selective than this compound/NO. Additionally, further research is needed to fully understand the mechanisms of action of this compound/NO and its effects on various biological systems. Finally, this compound/NO may have potential therapeutic applications in diseases such as cancer, diabetes, and Alzheimer's disease, and further research is needed to investigate these possibilities.
合成法
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(thiophen-3-yl)acetamide/NO can be synthesized by reacting diethylenetriamine (this compound) with nitric oxide gas (NO) in the presence of a reducing agent, such as sodium dithionite. The reaction produces this compound/NO as well as other nitrogen oxide species, such as nitrous oxide (N2O) and nitrogen dioxide (NO2). The purity of this compound/NO can be improved by using a purification method, such as column chromatography.
科学的研究の応用
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(thiophen-3-yl)acetamide/NO has been used extensively in scientific research for its ability to release NO in a controlled and selective manner. It has been used to study the effects of NO on various biological systems, including cardiovascular function, neuronal signaling, and immune function. This compound/NO has also been used to investigate the role of NO in diseases such as cancer, diabetes, and Alzheimer's disease.
特性
IUPAC Name |
N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-2-thiophen-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c1-10-7-12(15-16(10)2)3-5-14-13(17)8-11-4-6-18-9-11/h4,6-7,9H,3,5,8H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNMAAYTXQBDNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNC(=O)CC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[4-(Methoxymethyl)pyrimidin-2-yl]ethyl]but-2-ynamide](/img/structure/B2621738.png)
![1-[1-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonylpyrrolidin-3-yl]triazole](/img/structure/B2621740.png)
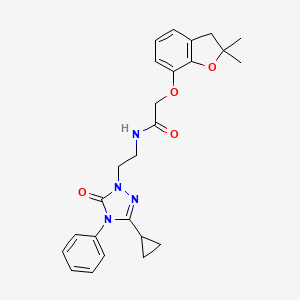
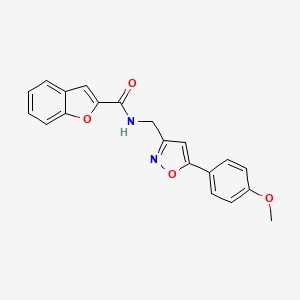
![3,4-dimethoxy-N-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]thiazin-2-yl)benzamide](/img/structure/B2621743.png)
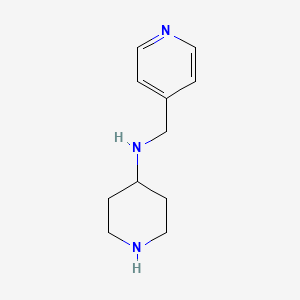
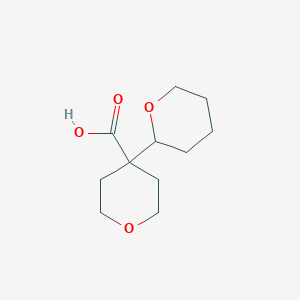
![8-(2-chlorophenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2621747.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2621749.png)
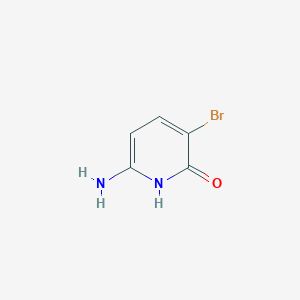
![Methyl 4,5,6,7-tetrahydro-[1,3]thiazolo[4,5-c]pyridine-2-carboxylate;hydrochloride](/img/structure/B2621751.png)
![2-(1,3-Benzodioxol-5-ylmethylthio)-5-(2-furanyl)-3-prop-2-enyl-4-thieno[2,3-d]pyrimidinone](/img/structure/B2621755.png)
![N-Ethyl-N-[2-[5-(methanesulfonamido)-3,4-dihydro-1H-isoquinolin-2-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2621757.png)
![N-[(7-Chloro-4-oxo-3H-quinazolin-2-yl)methyl]-N-propylsulfamoyl fluoride](/img/structure/B2621761.png)